molecular formula C16H16N4O2 B10892215 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B10892215
M. Wt: 296.32 g/mol
InChI Key: ZLLOYDPXFIKKFB-UHFFFAOYSA-N
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 5-phenyl-1,2-oxazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to a decrease in the enzyme’s catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of chemical reactivity and biological activity that is not commonly found in simpler compounds. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O2/c1-11-13(10-18-20(11)2)9-17-16(21)14-8-15(22-19-14)12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,17,21)

InChI Key

ZLLOYDPXFIKKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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